molecular formula C11H15BrO2 B14623394 1,3-Benzenediol, 5-(5-bromopentyl)- CAS No. 58545-34-9

1,3-Benzenediol, 5-(5-bromopentyl)-

Cat. No.: B14623394
CAS No.: 58545-34-9
M. Wt: 259.14 g/mol
InChI Key: GMTNLSIDZHTTPR-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 5-(5-bromopentyl)- is an organic compound with the molecular formula C11H15BrO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenediol, 5-(5-bromopentyl)- typically involves the bromination of 1,3-benzenediol followed by the introduction of a pentyl group. One common method is the reaction of 1,3-benzenediol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-(5-bromopentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenediol, 5-(5-bromopentyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-benzenediol, 5-(5-bromopentyl)- involves its interaction with specific molecular targets. The bromopentyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and DNA. This modification can lead to changes in the biological activity of these molecules, potentially resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediol, 5-(5-bromopentyl)- is unique due to the presence of the bromopentyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

58545-34-9

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

5-(5-bromopentyl)benzene-1,3-diol

InChI

InChI=1S/C11H15BrO2/c12-5-3-1-2-4-9-6-10(13)8-11(14)7-9/h6-8,13-14H,1-5H2

InChI Key

GMTNLSIDZHTTPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)CCCCCBr

Origin of Product

United States

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